Nomegestrol (acetate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

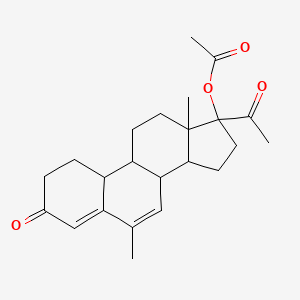

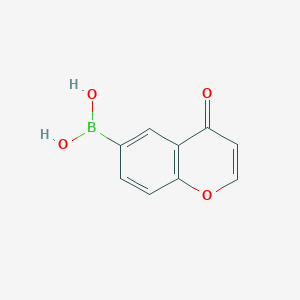

Nomegestrol acetate is a synthetic progestogen derived from 19-norprogesterone. It is primarily used in birth control pills, menopausal hormone therapy, and for the treatment of gynecological disorders such as menstrual disturbances, vaginal bleeding, and premenstrual syndrome . Nomegestrol acetate is known for its high selectivity and potency as a progestogen, with minimal androgenic, estrogenic, glucocorticoid, or antimineralocorticoid activity .

Méthodes De Préparation

The synthesis of nomegestrol acetate involves several steps, starting from 17α-hydroxyprogesterone acetate as the raw material. The process includes etherification addition and elimination, followed by a hydrogenated reduction reaction to produce the crude product. The final product is obtained through crystallization using ethyl acetate . Another method involves the use of Rh-Binap catalysts, which provide mild reaction conditions and allow for the recycling and reuse of the catalyst .

Analyse Des Réactions Chimiques

Nomegestrol acetate undergoes various chemical reactions, including:

Oxidation: Nomegestrol acetate can be oxidized to form hydroxylated metabolites.

Reduction: Hydrogenated reduction reactions are used in its synthesis.

Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for hydroxylation. The major products formed from these reactions are hydroxylated metabolites and reduced forms of nomegestrol acetate .

Applications De Recherche Scientifique

Nomegestrol acetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of progestogen synthesis and reactions.

Biology: Nomegestrol acetate is studied for its effects on hormone receptors and its role in regulating reproductive functions.

Medicine: It is used in clinical trials for the treatment of gynecological disorders and as a component of hormone replacement therapy

Mécanisme D'action

Nomegestrol acetate exerts its effects by binding to progesterone receptors in target tissues, mimicking the action of natural progesterone . It acts as an antagonist of the androgen receptor, with varying degrees of antiandrogenic potency . The compound’s antigonadotropic action is mediated at the hypothalamic and pituitary levels, leading to the suppression of ovulation and other reproductive functions .

Comparaison Avec Des Composés Similaires

Nomegestrol acetate is unique among progestogens due to its high selectivity and potency. Similar compounds include:

Dienogest: Another progestogen used in hormone therapy and contraceptives.

Drospirenone: Known for its antiandrogenic and antimineralocorticoid properties.

Trimegestone: A 19-norprogesterone derivative with similar applications.

Nomegestrol acetate stands out due to its minimal androgenic, estrogenic, glucocorticoid, or antimineralocorticoid activity, making it a preferred choice for specific medical applications .

Propriétés

IUPAC Name |

(17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVBFTNIGYRNQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402648.png)

![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)